molecular formula C7H14ClNO2 B2822089 (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2287247-46-3

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No. B2822089
CAS RN: 2287247-46-3
M. Wt: 179.64
InChI Key: NAKACOYRQMJGQP-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid; hydrochloride, also known as (S,S)-EtPhe, is a chiral building block that is commonly used in the synthesis of various bioactive compounds. It is a white crystalline powder that is soluble in water and ethanol. The compound has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.

Scientific Research Applications

Antibacterial Agents

A study by Egawa et al. (1984) synthesized compounds related to pyridonecarboxylic acids, demonstrating the preparation of amino- and/or hydroxy-substituted cyclic amino groups at C-7, with some compounds showing higher antibacterial activity than enoxacin, indicating potential for further biological study and the development of new antibacterial agents (Egawa et al., 1984).

Anticancer Agents

Research by Temple et al. (1983) explored the synthesis of potential anticancer agents, focusing on the effects of pyridooxazines and pyridothiazines on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting the relevance of these compounds in cancer research (Temple et al., 1983).

Analytical Chemistry

Morita and Konishi (2002) developed sensitive and selective derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) using electrogenerated chemiluminescence detection, offering new tools for analytical chemistry applications (Morita & Konishi, 2002).

Synthesis and Improvement

Cheng Qing-fang (2005) reported on the synthesis and improvement of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound with potential applications in pharmaceutical manufacturing (Cheng Qing-fang, 2005).

Amide Formation Mechanism

Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation, offering insights into organic and biochemistry (Nakajima & Ikada, 1995).

Asymmetric Synthesis

A study by Rosen et al. (1988) focused on the asymmetric synthesis and properties of enantiomers of a quinolonecarboxylic acid class antibacterial agent, highlighting the significance of stereochemistry in medicinal chemistry (Rosen et al., 1988).

properties

IUPAC Name

(2S,4S)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKACOYRQMJGQP-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H](NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride

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